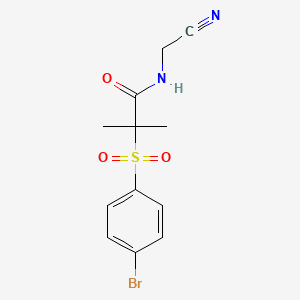
2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromobenzene sulfonyl group attached to a cyanomethyl group and a 2-methylpropanamide moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide typically involves multiple steps, starting with the bromination of benzenesulfonic acid to form 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with cyanomethylamine under controlled conditions to introduce the cyanomethyl group. Finally, the resulting compound is treated with 2-methylpropanoic acid to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction times to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The cyanomethyl group can be reduced to form an amine.
Substitution: : The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as sodium iodide or potassium fluoride can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity with various reagents makes it valuable in multi-step synthesis pathways.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors that can modulate biological pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
4-Bromobenzenesulfonyl chloride: : Similar in structure but lacks the cyanomethyl and amide groups.
N-(cyanomethyl)-2-methylpropanamide: : Lacks the bromobenzene sulfonyl group.
2-(4-bromobenzenesulfonyl)propanamide: : Similar but with a different amine group.
Uniqueness
The uniqueness of 2-(4-bromobenzenesulfonyl)-N-(cyanomethyl)-2-methylpropanamide lies in its combination of functional groups, which allows for diverse reactivity and potential applications. This combination of a bromobenzene sulfonyl group, a cyanomethyl group, and an amide group provides a unique chemical profile that distinguishes it from similar compounds.
特性
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-(cyanomethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-12(2,11(16)15-8-7-14)19(17,18)10-5-3-9(13)4-6-10/h3-6H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAUUKIMZAXFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC#N)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














